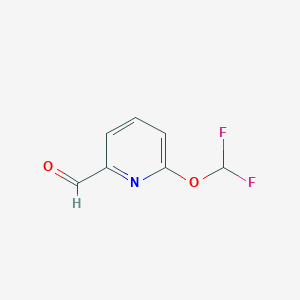
6-(Difluoromethoxy)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethoxy)picolinaldehyde is a chemical compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a difluoromethoxy group at the 6th position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-pyridinecarboxaldehyde with difluoromethyl ether under specific conditions to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact industrial methods can vary depending on the scale and specific requirements of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Difluoromethoxy)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the difluoromethoxy group under appropriate conditions.
Major Products Formed:
Oxidation: 2-Pyridinecarboxylic acid, 6-(difluoromethoxy)-
Reduction: 2-Pyridinecarbinol, 6-(difluoromethoxy)-
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Difluoromethoxy)picolinaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Difluoromethoxy)picolinaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The difluoromethoxy group can influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
2-Pyridinecarboxaldehyde: Lacks the difluoromethoxy group, leading to different chemical properties and reactivity.
6-Methyl-2-pyridinecarboxaldehyde: Contains a methyl group instead of a difluoromethoxy group, resulting in different steric and electronic effects.
2,6-Pyridinedicarboxaldehyde: Contains an additional aldehyde group, leading to different reactivity and applications.
Uniqueness: 6-(Difluoromethoxy)picolinaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H5F2NO2 |
|---|---|
Poids moléculaire |
173.12 g/mol |
Nom IUPAC |
6-(difluoromethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)12-6-3-1-2-5(4-11)10-6/h1-4,7H |
Clé InChI |
BDUOCEGTOXQHJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)OC(F)F)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














